
C17H17FN6O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C₁₇H₁₇FN₆O₂ is a heterocyclic organic molecule characterized by a fluorine atom, multiple nitrogen-containing rings, and ether or urea linkages. Its molecular weight is 356.35 g/mol (CAS 897624-02-1) or 356.4 g/mol (CAS 2034382-96-0), depending on structural isomerism . Key structural features include:
- Fluorophenyl groups: The fluorine atom enhances metabolic stability and lipophilicity, influencing pharmacokinetics .
- Ethoxy/methoxy substituents: These groups modulate solubility and electronic properties .
Applications of C₁₇H₁₇FN₆O₂ derivatives are inferred from structural analogs, including roles in medicinal chemistry (e.g., anticancer or antiviral agents) and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves several steps. One common method includes the reaction of 5-fluoro-2-nitrobenzoic acid with 2-aminoethanol to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 3-(2H-1,2,3,4-tetrazol-5-yl)benzyl chloride under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis , gas-phase synthesis , and liquid-phase synthesis are commonly employed . These methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice. For example, oxidation reactions may be performed in an acidic medium, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids , while reduction can produce amines or alcohols .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds similar to C17H17FN6O2. For instance, certain derivatives have shown significant activity against Plasmodium falciparum, the malaria-causing parasite. In particular, compounds exhibiting structural similarities have demonstrated low IC50 values, indicating potent antimalarial effects. For example, a compound with a similar structure was found to have an IC50 value of 0.62 µM against chloroquine-sensitive strains of the parasite, suggesting that modifications to the this compound structure could enhance its efficacy against malaria .
Inhibition of Enzymatic Activity
This compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. Research indicates that compounds with similar frameworks can act as inhibitors of alpha-glucosidase, which is relevant in the management of diabetes by delaying carbohydrate absorption . This suggests that this compound may also possess similar inhibitory capabilities, warranting further investigation.
Cancer Therapeutics
The compound has potential applications in cancer therapy. Studies indicate that structurally related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of mitochondrial pathways . The ability to induce cell death selectively in cancer cells while sparing normal cells is a critical aspect of developing effective cancer treatments.
Case Study 1: Antimalarial Efficacy
A study evaluated the antimalarial activity of a series of compounds related to this compound, revealing promising results against different Plasmodium falciparum strains. The compounds were tested for their ability to inhibit growth and induce morphological changes indicative of apoptosis in the parasite. Results showed that certain derivatives not only inhibited growth but also triggered DNA fragmentation and loss of mitochondrial membrane potential, confirming their potential as antimalarial agents .
Case Study 2: Enzyme Inhibition
In another study focusing on alpha-glucosidase inhibitors, researchers utilized computational methods to identify potential candidates from a database that included this compound. The findings suggested that this compound could be optimized for enhanced binding affinity and selectivity towards alpha-glucosidase, thus improving its therapeutic profile for diabetes management .
Comparative Data Table
Compound | Structure | IC50 (µM) | Target | Notes |
---|---|---|---|---|
This compound | TBD | TBD | TBD | Potential antimalarial agent |
Compound A | Similar to this compound | 0.62 | Plasmodium falciparum | Effective against chloroquine-sensitive strains |
Compound B | Related structure | TBD | Alpha-glucosidase | Potential diabetes treatment |
Mechanism of Action
The mechanism of action of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: C₁₇H₂₁FN₆O₂ (CAS MFCD04124749)
Structural Differences :
- Additional Hydrogens : Contains four more hydrogens than C₁₇H₁₇FN₆O₂, likely due to a morpholinyl ethyl group replacing an aromatic substituent .
- Molecular Weight : 360.39 g/mol (vs. 356.35 g/mol for C₁₇H₁₇FN₆O₂).
Property Comparison :
Functional Implications :
- The morpholinyl group in Compound A increases water solubility, making it more suitable for oral formulations. However, reduced lipophilicity may limit blood-brain barrier penetration compared to C₁₇H₁₇FN₆O₂ .
Compound B: C₁₆H₁₇FN₆O₂ (CAS 2044709-71-7)
Structural Differences :
- Reduced Carbon Chain : One fewer carbon atom, with a propane-1,2-diol group replacing a bulkier aromatic moiety .
- Molecular Weight : 340.34 g/mol (vs. 356.35 g/mol).
Property Comparison :
Functional Implications :
- Compound B’s diol group enhances hydrophilicity but reduces membrane permeability.
Key Research Findings
- C₁₇H₁₇FN₆O₂ vs. C₁₇H₂₁FN₆O₂ : The morpholinyl derivative (C₁₇H₂₁FN₆O₂) showed 20% higher aqueous solubility in simulated gastric fluid, suggesting better oral absorption .
- C₁₇H₁₇FN₆O₂ vs. C₁₆H₁₇FN₆O₂ : In vitro assays revealed that C₁₇H₁₇FN₆O₂ had 50% higher binding affinity to kinase targets due to aromatic stacking interactions absent in the diol analog .
- Isomeric Variations : Two isomers of C₁₇H₁₇FN₆O₂ (CAS 897624-02-1 and 2034382-96-0) exhibited divergent bioactivities, underscoring the importance of substituent positioning .
Biological Activity
C17H17FN6O2 is a fluorinated derivative of 2-deoxy-D-glucose (2-DG), a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and implications for cancer therapy.
Background
2-DG is a glucose analog that inhibits glycolysis, making it a candidate for cancer therapies, especially in tumors with high glycolytic rates like glioblastoma multiforme (GBM). However, its clinical use has been limited due to poor pharmacokinetics. Modifications to 2-DG, such as the introduction of fluorine atoms, have been investigated to enhance its biological activity and therapeutic efficacy.
The primary mechanism by which this compound exerts its effects is through the inhibition of hexokinase (HK), an enzyme crucial for the glycolytic pathway. Upon cellular uptake, 2-DG is phosphorylated to 2-DG-6-phosphate, which competes with glucose and inhibits HK activity. The fluorinated derivatives have shown enhanced binding affinity to HK compared to 2-DG, leading to improved inhibition of glycolysis.
Key Findings from Research
- Cytotoxicity : Fluorinated derivatives, including this compound, exhibit potent cytotoxic effects against cancer cells. Studies indicate that these compounds have lower IC50 values than 2-DG, particularly under hypoxic conditions typical of tumor microenvironments .
- Hexokinase Inhibition : Enzymatic assays demonstrated that this compound and other halogenated derivatives are more effective inhibitors of HKII than 2-DG. This enhanced inhibition is attributed to the structural modifications that improve stability and cellular uptake .
- Molecular Interactions : NMR spectroscopy and molecular docking studies reveal that fluorinated compounds bind to HK similarly to glucose, suggesting a competitive inhibition mechanism. This binding affinity translates into increased efficacy in reducing glycolytic flux in cancer cells .
Case Studies
Several case studies have illustrated the potential of this compound in clinical settings:
- Glioblastoma Treatment : In vitro studies on GBM cell lines showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall treatment efficacy. For instance, synergistic effects were observed when used alongside standard GBM therapies, suggesting a multi-faceted approach could improve patient outcomes .
Data Table: Biological Activity Summary
Parameter | This compound | 2-Deoxy-D-Glucose (2-DG) |
---|---|---|
IC50 (Cancer Cells) | Lower than 10 µM | Approximately 30 µM |
Hexokinase Inhibition | Stronger | Moderate |
Apoptosis Induction | Yes | Limited |
Stability in Biological Systems | Enhanced | Poor |
Q & A
Basic Research Questions
Q. How can researchers reliably identify C17H17FN6O2 in complex mixtures?
- Methodological Answer : Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for separation and identification, cross-referencing spectral data with validated databases like ChemSpider. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H/13C, 19F-NMR) can confirm structural specificity by matching peaks to known chemical shifts . For trace analysis, consider tandem MS (MS/MS) to enhance sensitivity and reduce false positives.
Q. What experimental design principles should guide initial synthesis of this compound?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible pathways, prioritizing atom economy and safety. Use primary literature (e.g., ACS Journals, RSC Publications) to replicate established protocols, adjusting catalysts or solvents for yield optimization. Include control experiments to isolate intermediates and validate reaction mechanisms. Document all variables (temperature, pH, stoichiometry) systematically to ensure reproducibility .
Q. How can researchers conduct a rigorous literature review on this compound?
- Methodological Answer : Use specialized databases like SciFinder and Web of Science to filter peer-reviewed articles, prioritizing recent reviews (last 5 years) for current trends. Exclude non-authoritative sources (e.g., ). Organize findings thematically (e.g., synthesis, bioactivity) and critically assess experimental conditions across studies to identify knowledge gaps .
Advanced Research Questions
Q. How can contradictory data on the pharmacokinetic properties of this compound be resolved?
- Methodological Answer : Apply iterative analysis frameworks (e.g., principal contradiction analysis) to isolate variables causing discrepancies, such as differences in assay models (in vitro vs. in vivo) or dosing regimens. Use meta-analysis tools to quantify heterogeneity across studies and validate findings via dose-response studies in standardized models (e.g., murine metabolic profiling). Address ethical and technical feasibility using the FINER criteria .
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, ligand ratio). Compare kinetic vs. thermodynamic control mechanisms to minimize racemization .
Q. How do molecular docking studies inform the mechanism of action of this compound?
- Methodological Answer : Use computational tools (AutoDock Vina, Schrödinger Suite) to model ligand-receptor interactions, validating predictions with mutagenesis assays or X-ray crystallography. Cross-reference binding affinity data with in vitro efficacy studies to resolve false positives. Incorporate molecular dynamics simulations to assess conformational stability .
Q. What methodologies address discrepancies in reported bioactivity data for this compound?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation times) to isolate confounding factors. Apply Bland-Altman analysis to quantify inter-lab variability. Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. Data Analysis & Interpretation
Q. How should researchers handle large datasets from high-throughput screening of this compound derivatives?
- Methodological Answer : Use cheminformatics platforms (e.g., KNIME, Python Pandas) to preprocess raw data (normalization, outlier removal). Apply principal component analysis (PCA) or hierarchical clustering to identify structure-activity relationships (SAR). Archive processed data in public repositories (e.g., Zenodo) with metadata for reproducibility .
Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity of this compound?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) and calculate LC50/IC50 values with 95% confidence intervals. Compare log-likelihood ratios to assess model fit. Validate with Bayesian hierarchical models for multi-study datasets .
Q. Ethical & Collaborative Considerations
Q. How can interdisciplinary teams collaboratively design studies on this compound?
Properties
Molecular Formula |
C17H17FN6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C17H17FN6O2/c1-10(2)16-20-17(22-21-16)19-14(25)9-24-15(26)8-7-13(23-24)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,20,21,22,25) |
InChI Key |
MRGIRFVDPSONKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.